molecular formula C25H26N4O4 B3005236 N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921576-65-0

N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B3005236
CAS RN: 921576-65-0
M. Wt: 446.507
InChI Key: SCNGYOUMZMRBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazolopyridine core suggests potential pharmacological properties, as this scaffold is common in compounds with diverse biological activities.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives can be achieved through various methods. One approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, as demonstrated in the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products . Although the specific compound is not mentioned, the methodology described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by a fused heterocyclic system. In a related compound, all atoms of the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lie in one plane, indicating a degree of planarity that could influence its interaction with biological targets .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions. For instance, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with benzylthiol or thiophenols to afford tetrahydropyrazolodiazepinones . This reactivity suggests that the compound may also be amenable to modifications through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" are not detailed in the provided papers, related compounds exhibit significant biological activities. For example, pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting that the compound may also possess similar properties . Additionally, pyranopyridine derivatives have shown antibacterial and antifungal activities, which could be indicative of the potential bioactivity of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Quiroga et al. (1999) discusses the synthesis and structural analysis of pyrazolo[4,3-c]pyridine derivatives, highlighting their potential in chemical research for developing new compounds with unique properties (Quiroga et al., 1999).

Synthesis of Novel Heterocyclic Compounds

Kumar and Mashelker (2007) focused on the synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moieties, indicating the compound's utility in creating diverse chemical structures with potential pharmacological applications (Kumar & Mashelker, 2007).

Anticancer and Anti-inflammatory Potential

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-inflammatory properties, demonstrating the compound's relevance in the development of new therapeutic agents (Rahmouni et al., 2016).

Development of Fused Heterobicycles

Research by Karthikeyan, Vijayakumar, and Sarveswari (2014) involved the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, highlighting the compound's utility in expanding the library of heterocyclic compounds (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Synthesis of Isoxazolines and Isoxazoles

A study by Rahmouni et al. (2014) on the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives via cycloaddition reactions further exemplifies the compound's versatility in chemical synthesis (Rahmouni et al., 2014).

Synthesis of Disubstituted Carboxamides

Grošelj et al. (2015) explored the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, demonstrating the compound's potential in creating structurally diverse carboxamides (Grošelj et al., 2015).

Pd-Catalysed Cross-Coupling Reactions

Research by Arbačiauskienė et al. (2011) utilized ethyl pyrazole-4-carboxylates in Pd-catalysed cross-coupling reactions to synthesize condensed pyrazoles, indicating the compound's application in advanced synthetic chemistry (Arbačiauskienė et al., 2011).

Synthesis of Cytotoxic Heterocyclic Compounds

Mansour et al. (2020) focused on the utilization of a propenone derivative in synthesizing new cytotoxic heterocyclic compounds, showcasing the compound's relevance in medicinal chemistry (Mansour et al., 2020).

Enzymatic Activity Studies

A study by Abd and Awas (2008) discussed the preparation of pyrazolopyrimidinyl keto-esters and their impact on increasing the reactivity of cellobiase, providing insight into the compound's enzymatic activity (Abd & Awas, 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug compounds and involves understanding how the compound interacts with its target in the body .

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential health effects .

Future Directions

Future directions for the study of a compound could involve further investigation into its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its properties in more detail, or exploring its potential uses in areas such as medicine or materials science .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-4-28-15-19(23-20(16-28)25(31)29(27-23)18-8-6-5-7-9-18)24(30)26-13-12-17-10-11-21(32-2)22(14-17)33-3/h5-11,14-16H,4,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNGYOUMZMRBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.